molecular formula C7H6FNO3 B2539891 2-Fluoro-1-methoxy-3-nitrobenzene CAS No. 445-68-1

2-Fluoro-1-methoxy-3-nitrobenzene

Cat. No.: B2539891
CAS No.: 445-68-1
M. Wt: 171.127
InChI Key: WDQHQUDZNPCCAF-UHFFFAOYSA-N
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Description

2-Fluoro-1-methoxy-3-nitrobenzene is an organic compound with the molecular formula C7H6FNO3 and a molecular weight of 171.13 g/mol . It is a derivative of benzene, characterized by the presence of a fluorine atom, a methoxy group, and a nitro group attached to the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Safety and Hazards

2-Fluoro-1-methoxy-3-nitrobenzene is classified as dangerous with hazard statements H301 and H412 . Precautionary measures include avoiding release to the environment and seeking special instructions before use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-methoxy-3-nitrobenzene typically involves the nitration of 2-Fluoro-1-methoxybenzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the benzene ring . The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-methoxy-3-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted derivatives of this compound with halogen atoms or other electrophiles.

    Nucleophilic Aromatic Substitution: Compounds where the fluorine atom is replaced by nucleophiles such as phenols or amines.

    Reduction: 2-Fluoro-1-methoxy-3-aminobenzene as the major product from the reduction of the nitro group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-1-methoxy-3-nitrobenzene is unique due to the presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups on the benzene ring. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-fluoro-1-methoxy-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-12-6-4-2-3-5(7(6)8)9(10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQHQUDZNPCCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445-68-1
Record name 2-fluoro-1-methoxy-3-nitrobenzene
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